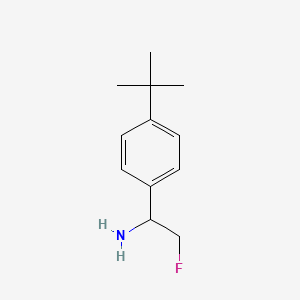

1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine

Description

1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine is a fluorinated aromatic amine characterized by a tert-butyl-substituted phenyl ring attached to a fluoroethylamine backbone. The tert-butyl group enhances lipophilicity and metabolic stability, while the fluorine atom may influence electronic properties and binding interactions in biological systems .

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C12H18FN/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,14H2,1-3H3 |

InChI Key |

KGJYTCLPDFNJRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-tert-butylbenzyl bromide.

Fluorination: The bromide is subjected to nucleophilic substitution with a fluoride source, such as potassium fluoride, to introduce the fluorine atom.

Amination: The resulting 4-tert-butylphenyl-2-fluoroethane is then reacted with ammonia or an amine source under suitable conditions to yield 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine may exhibit antidepressant properties. Studies have focused on the structural modifications of amines to enhance their efficacy in targeting neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the fluorine atom is believed to enhance the binding affinity to these targets, making it a candidate for further investigation in antidepressant drug development .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of fluorinated compounds to penetrate the blood-brain barrier makes them particularly valuable in neuropharmacology . Further research is necessary to elucidate the mechanisms behind these effects and their therapeutic implications.

Materials Science

Polymer Chemistry

1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. The incorporation of fluorinated compounds into polymers has been shown to improve their resistance to solvents and degradation, making them suitable for advanced applications in coatings and adhesives .

Analytical Chemistry

Chromatography and Spectroscopy

The compound's distinct chemical structure allows it to be used as a standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability under different conditions makes it an ideal candidate for method validation in analytical laboratories .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Antidepressant Activity Study | Medicinal Chemistry | Identified potential binding sites on serotonin receptors; suggested modifications for increased efficacy. |

| Polymer Modification Research | Materials Science | Demonstrated enhanced thermal stability in fluorinated polymers; recommended for industrial applications. |

| Analytical Method Validation | Analytical Chemistry | Established reliable HPLC methods using 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine as a standard; improved detection limits achieved. |

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Patterns

Discussion :

- Monofluoro vs. Trifluoro: The trifluoro analog (C₁₂H₁₆F₃N) exhibits higher polarity and lipophilicity compared to the monofluoro compound due to the electron-withdrawing trifluoromethyl group. This may enhance membrane permeability but reduce aqueous solubility .

Aromatic Substituent Variations

Discussion :

- tert-Butyl vs.

- Electron-Donating Groups: Methoxy substitution (C₉H₁₂FNO) introduces polar interactions, contrasting with the electron-withdrawing fluorine in the target compound .

Functional Group Modifications

Discussion :

- Amine vs. Amide: The primary amine in the target compound offers reactivity for derivatization (e.g., Schiff base formation), whereas amide-containing analogs (e.g., C₃₄H₃₁FNO₄) exhibit reduced nucleophilicity, favoring stability in biological environments .

Biological Activity

1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine, a compound with potential pharmaceutical applications, has garnered attention due to its unique structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine is characterized by a tert-butyl group attached to a phenyl ring and a fluorinated ethylamine moiety. This structure may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine can be categorized into several key areas:

- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit significant antidepressant effects. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

- Neuroprotective Effects : The neuroprotective potential of similar compounds has been documented, indicating possible applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine are still under investigation. However, several hypotheses have emerged based on related compounds:

- Receptor Interaction : The compound may interact with various receptors, including adrenergic and serotonin receptors, influencing neurotransmission and mood regulation.

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory pathways or neurotransmitter metabolism, contributing to its therapeutic effects.

Case Study 1: Antidepressant Efficacy

A study evaluating the antidepressant efficacy of structurally similar compounds found that they significantly reduced depressive-like behavior in animal models. The proposed mechanism involved increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anti-inflammatory Action

In vitro studies demonstrated that 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine effectively inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Tert-butylphenyl)-2-fluoroethan-1-amine, and how can purification be achieved?

- Methodological Answer : A multistep synthesis approach is commonly employed, starting with the functionalization of the tert-butylphenyl group. Fluorination can be achieved via nucleophilic substitution using KF or electrophilic fluorinating agents (e.g., Selectfluor). For example, Pd-catalyzed coupling reactions (as in ) can introduce the amine moiety. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals. Monitoring by TLC and NMR ensures intermediate quality.

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (9H). The fluorine-substituted ethanamine backbone shows splitting patterns: the -CH2F group resonates as a doublet of triplets (δ ~4.5–5.0 ppm, J ~47 Hz for F-C coupling).

- ¹³C NMR : The tert-butyl carbons appear at δ ~31 (CH3) and ~34 ppm (quaternary C). The fluorinated carbon is observed at δ ~85–90 ppm (¹JCF ≈ 160–180 Hz).

- IR : Strong absorption at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch). Cross-validate with literature spectra (e.g., ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Waste disposal: Segregate halogenated organic waste and transfer to licensed facilities ().

- Toxicity data may be limited; assume acute toxicity and follow ALARA principles ().

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å). Ensure crystal quality (Rint < 5%).

- Refinement : Employ SHELXL () for anisotropic displacement parameters. Key parameters:

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.10 |

| C-C bond precision | ±0.002 Å |

- Analyze torsion angles to confirm spatial arrangement of the tert-butyl and fluoroethyl groups.

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Functional Group Variation : Modify the tert-butyl group (e.g., replace with cyclopropyl or methyl groups) to assess steric effects.

- Biological Assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), and receptor binding (SPR or radioligand assays). Reference derivatives in for comparison.

- Statistical Analysis : Use ANOVA to compare IC50 values across derivatives (p < 0.05).

Q. How should contradictory data in biological activity studies be addressed?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate trials under standardized conditions (pH, temperature, cell line).

- Control Variables : Ensure consistent compound purity (HPLC ≥98%) and solvent (DMSO concentration <0.1%).

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers. Cross-reference with orthogonal assays (e.g., apoptosis vs. proliferation assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.